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Compound of Interest

Compound Name: Chrysoidine G

Cat. No.: B147795 Get Quote

An In-depth Overview for Laboratory and Drug Development Professionals

Chrysoidine G, a basic azo dye, sees application in various industrial and scientific settings,

including as a biological stain.[1] While valuable in these roles, a thorough understanding of its

health and safety profile is paramount for researchers, scientists, and drug development

professionals to ensure safe handling and mitigate potential risks. This technical guide provides

a comprehensive overview of the health and safety considerations associated with

Chrysoidine G, including its toxicological profile, handling guidelines, and insights into its

mechanism of action.

Hazard Identification and Classification
Chrysoidine G is classified as a hazardous substance and presents several potential health

risks.[2] Ingestion may be harmful, with animal studies indicating that ingestion of less than 150

grams could be fatal or cause serious health damage.[2] It is an irritant to the skin and poses a

risk of serious eye damage.[2][3] Furthermore, there is a possible risk of irreversible effects,

and it is suspected of causing genetic defects.[2][3] Chrysoidine G is also very toxic to aquatic

life, with long-lasting effects on the environment.[2][4]

GHS Hazard Classification:
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Hazard Class Category Hazard Statement

Acute toxicity, oral 4
H302: Harmful if swallowed[5]

[6]

Skin corrosion/irritation 2
H315: Causes skin irritation[5]

[6]

Serious eye damage/eye

irritation
1

H318: Causes serious eye

damage[3][4]

Germ cell mutagenicity 2
H341: Suspected of causing

genetic defects[5][6]

Hazardous to the aquatic

environment, acute hazard
1

H400: Very toxic to aquatic

life[5]

Hazardous to the aquatic

environment, long-term hazard
1

H410: Very toxic to aquatic life

with long lasting effects[4][5]

Toxicological Profile
Acute Toxicity
Chrysoidine G exhibits moderate acute oral toxicity. The lowest published lethal dose (LDLo)

in mice is 1670 mg/kg.[2] For rats, the median lethal dose (LD50) for the base form, Solvent

Orange 3, is 1532 mg/kg body weight, with observed sub-lethal effects including ataxia and

salivation. Another salt, Basic Orange 2, showed an oral LD50 in rats of >2000 mg/kg body

weight, with effects such as nausea, vomiting, excitement, and muscle weakness.

Quantitative Acute Toxicity Data:
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Species Route Value
Compound
Form

Reference

Mouse Oral
LDLo: 1670

mg/kg
Chrysoidine G [2]

Rat Oral
LD50: 1532

mg/kg bw

Solvent Orange

3 (base)

Rat Oral
LD50: >2000

mg/kg bw

Basic Orange 2

(salt)

Carcinogenicity
The International Agency for Research on Cancer (IARC) has classified Chrysoidine as a

Group 3 carcinogen, meaning it is "not classifiable as to its carcinogenicity to humans" due to

inadequate evidence in humans and limited evidence in experimental animals.[2] However,

some studies in mice have shown that oral administration of Chrysoidine can lead to the

development of liver-cell adenomas and carcinomas, as well as leukaemia and reticulum-cell

sarcomas.[7]

Mutagenicity and Genotoxicity
Chrysoidine G is considered to be genotoxic and is classified as a Category 2 mutagen,

indicating it is suspected of causing genetic defects.[5][6] In vitro studies, such as the Ames

test using Salmonella typhimurium, have shown that Chrysoidine G can be mutagenic,

particularly after metabolic activation with a liver S9 fraction.[8] The mutagenic potential is

linked to the metabolic conversion of the compound.

Mechanism of Action
The toxicological effects of Chrysoidine G, particularly its mutagenicity and potential

carcinogenicity, are believed to stem from its metabolic activation. A proposed mechanism

involves the enzymatic N-hydroxylation of the aromatic amine components of the dye, leading

to the formation of reactive nitrenium ions. These highly reactive electrophilic ions can then

covalently bind to cellular macromolecules, including DNA, forming DNA adducts. This

interaction with DNA can lead to mutations and chromosomal damage, which are critical events

in the initiation of cancer.
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Metabolic Activation

Cellular Toxicity
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Mutations/Chromosomal Damage Carcinogenesis
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Proposed mechanism of Chrysoidine G-induced genotoxicity.

Experimental Protocols
Detailed experimental protocols for the toxicological assessment of Chrysoidine G are crucial

for the reproducibility and interpretation of results. Below are generalized methodologies for

key assays based on standard procedures.

Ames Test (Bacterial Reverse Mutation Assay)
The Ames test is a widely used short-term assay to assess the mutagenic potential of a

chemical.

Objective: To determine if Chrysoidine G can induce reverse mutations in histidine-dependent

strains of Salmonella typhimurium.

Methodology:

Strain Selection: Use multiple strains of S. typhimurium (e.g., TA98, TA100, TA1535,

TA1537) that are auxotrophic for histidine and carry different mutations in the histidine

operon.

Metabolic Activation: Conduct the assay both with and without a metabolic activation system

(S9 fraction), typically derived from the livers of Aroclor- or phenobarbital-induced rats. The

S9 mix contains enzymes (cytochrome P450s) that can metabolize chemicals to their active

forms.[8]
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Exposure:

Prepare a series of dilutions of Chrysoidine G in a suitable solvent (e.g., DMSO).

In a test tube, combine the bacterial culture, the Chrysoidine G solution (or solvent

control), and either the S9 mix or a buffer.

Incubate the mixture for a short period (e.g., 20-30 minutes) at 37°C.

Plating: Mix the contents of the tube with molten top agar containing a trace amount of

histidine and pour it onto a minimal glucose agar plate. The limited histidine allows the

bacteria to undergo a few cell divisions, which is necessary for mutations to be fixed.

Incubation: Incubate the plates at 37°C for 48-72 hours.

Scoring: Count the number of revertant colonies (his+) on each plate. A significant, dose-

dependent increase in the number of revertant colonies on the treated plates compared to

the control plates indicates a mutagenic effect.
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Generalized workflow for the Ames test.
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In Vivo Carcinogenicity Bioassay (Rodent Model)
Long-term animal bioassays are conducted to evaluate the carcinogenic potential of a

substance over the lifespan of the animal.

Objective: To determine the potential of Chrysoidine G to cause cancer in a mammalian

species following prolonged and repeated exposure.

Methodology:

Animal Model: Typically conducted in two rodent species, most commonly rats and mice.[7]

Administration: The route of administration should be relevant to potential human exposure.

For Chrysoidine G, oral administration (in the diet or by gavage) is a common route.[7]

Dose Selection: At least three dose levels are typically used, plus a concurrent control group.

The highest dose should induce some signs of toxicity without significantly altering the

normal lifespan of the animals.

Duration: The study is conducted for the majority of the animal's lifespan (e.g., 18-24 months

for mice and rats).[7]

Observations:

Regularly monitor the animals for clinical signs of toxicity and the development of palpable

masses.

Record body weight and food consumption.

Perform detailed gross and microscopic examinations of all organs and tissues at the end

of the study.

Data Analysis: Statistically analyze the incidence of tumors in the treated groups compared

to the control group. An increase in the incidence of benign or malignant tumors, a decrease

in the latency period for tumor development, or an increase in the multiplicity of tumors can

be indicative of carcinogenic potential.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 7 / 11 Tech Support

https://www.benchchem.com/product/b147795?utm_src=pdf-body
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186760/
https://www.benchchem.com/product/b147795?utm_src=pdf-body
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186760/
https://www.fao.org/pesticide-registration-toolkit/registration-tools/data-requirements-and-testing-guidelines/study-detail/en/c/1186760/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b147795?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Start

Select rodent species (e.g., mice)

Assign animals to control and
multiple dose groups

Administer Chrysoidine G (e.g., oral)
daily for 18-24 months

Regularly monitor for clinical signs,
body weight, and tumor development

Perform complete necropsy at study termination

Conduct histopathological examination
of all tissues

Statistically analyze tumor incidence and latency

End

Click to download full resolution via product page

Generalized workflow for an in vivo carcinogenicity bioassay.
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Health and Safety Precautions
Given the hazardous nature of Chrysoidine G, strict adherence to safety protocols is essential.

Engineering Controls:

Work with Chrysoidine G in a well-ventilated area, preferably in a chemical fume hood, to

minimize inhalation exposure.

Personal Protective Equipment (PPE):

Eye/Face Protection: Wear chemical safety goggles and/or a face shield.[3]

Skin Protection: Wear protective gloves (e.g., nitrile) and a lab coat.[3] Avoid skin contact.

Respiratory Protection: If dusts are generated, use a NIOSH-approved respirator.

Handling and Storage:

Avoid creating dust.

Keep containers tightly closed when not in use.

Store in a cool, dry, well-ventilated area away from incompatible materials such as strong

oxidizing agents.[2]

Wash hands thoroughly after handling.

First Aid Measures:

If Swallowed: Call a poison center or doctor if you feel unwell.[3]

If on Skin: Wash with plenty of soap and water.[3]

If in Eyes: Rinse cautiously with water for several minutes. Remove contact lenses, if present

and easy to do. Continue rinsing. Immediately call a poison center or doctor.[3]

If Inhaled: Move the person to fresh air.
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Conclusion
Chrysoidine G is a useful chemical with a significant health and safety profile that necessitates

careful handling and the implementation of appropriate safety measures. Its potential for acute

toxicity, skin and eye irritation, mutagenicity, and carcinogenicity underscores the importance of

minimizing exposure in a research setting. By understanding its toxicological properties and

adhering to the recommended safety protocols, researchers can work with Chrysoidine G
safely and effectively. This guide provides a foundational understanding for professionals in

research and drug development to conduct their work with an informed perspective on the

associated risks.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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